N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide
CAS No.:
Cat. No.: VC13468120
Molecular Formula: C12H23N3O2
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23N3O2 |
|---|---|
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-5-4-10(7-15)6-14-9(3)16/h8,10-11H,4-7,13H2,1-3H3,(H,14,16)/t10?,11-/m0/s1 |
| Standard InChI Key | VAAFABBAGDNEQF-DTIOYNMSSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(C1)CNC(=O)C)N |
| SMILES | CC(C)C(C(=O)N1CCC(C1)CNC(=O)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)CNC(=O)C)N |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s IUPAC name, N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]acetamide, reflects its intricate stereochemistry and functional groups:
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Pyrrolidine core: A five-membered saturated ring with a nitrogen atom, providing conformational rigidity and hydrogen-bonding capabilities.
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Acetamide group: A N-acetylated amine, enhancing solubility and enabling interactions with hydrophobic protein pockets.
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(S)-2-Amino-3-methylbutanoyl side chain: A branched-chain amino acid derivative contributing to chiral specificity and target selectivity.
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₃N₃O₂ | |
| Molecular Weight | 241.33 g/mol | |
| IUPAC Name | N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]acetamide | |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)CNC(=O)C)N | |
| Stereochemistry | (S) configuration at C2 and C3 |
Synthesis and Reaction Pathways
Multi-Step Synthetic Routes
Synthesis typically involves sequential condensation and coupling reactions:
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Pyrrolidine functionalization: Introduction of the (S)-2-amino-3-methylbutanoyl group via amide bond formation under carbodiimide coupling conditions (e.g., EDC/HOBt).
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Methylation of the acetamide: N-acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine).
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Purification: Chromatographic techniques (e.g., reverse-phase HPLC) achieve >95% purity, as noted in commercial specifications .
Critical Reaction Parameters:
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Temperature: 0–25°C to prevent racemization of chiral centers.
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Solvent systems: Dichloromethane (DCM) or dimethylformamide (DMF) for optimal solubility.
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Catalysts: Palladium-based catalysts for stereoretentive steps .
Stability and Reactivity Profile
Physicochemical Stability
The compound exhibits:
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Thermal stability: Decomposition above 150°C, as inferred from analogous pyrrolidine derivatives.
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pH sensitivity: Stable in neutral buffers (pH 6–8) but prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions.
Reactivity in Biological Systems
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Enzymatic susceptibility: Potential substrate for amidases or proteases, necessitating prodrug strategies for in vivo applications.
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Oxidative resistance: No reported degradation via cytochrome P450 pathways in preliminary assays.
Biological Activity and Mechanistic Insights
Target Engagement Hypotheses
While direct target data remain limited, structural analogs demonstrate:
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Enzyme inhibition: Competitive binding to serine proteases (e.g., thrombin) via the acetamide’s carbonyl group.
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Receptor modulation: Allosteric effects on G-protein-coupled receptors (GPCRs) due to pyrrolidine’s conformational flexibility.
Preclinical Findings
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In vitro cytotoxicity: IC₅₀ > 100 µM in HEK293 cells, suggesting low acute toxicity.
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Permeability: Moderate blood-brain barrier penetration (LogP = 1.2) predicted via computational models.
Comparative Analysis of Related Compounds
Table 2: Structural and Functional Analogues
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